

Iron-Catalyzed Synthesis of 3-Aryl-3-Sulfanyl Azetidines: Application Notes and Protocols

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Compound of Interest

Compound Name: *Azetidine-3-thiol hydrochloride*

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This document provides detailed application notes and experimental protocols for the synthesis of 3-aryl-3-sulfanyl azetidines, a novel scaffold with significant potential in medicinal chemistry. The described method utilizes an iron-catalyzed thiol alkylation of N-Cbz azetidinols, offering a mild and efficient route to this valuable class of compounds.

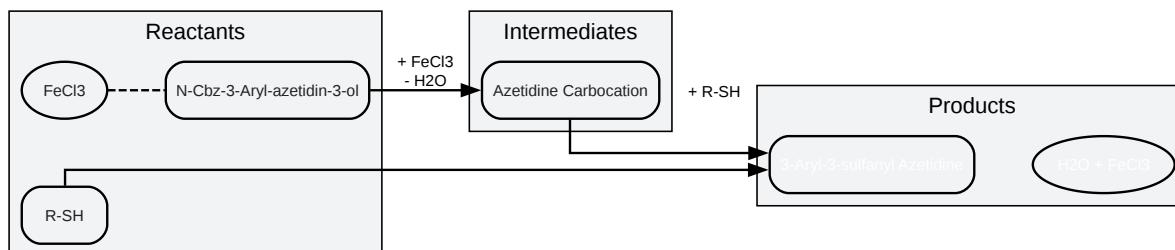
Introduction

3-Aryl-3-sulfanyl azetidines represent a promising new chemical motif for drug discovery programs. The incorporation of a sulfur functional group and an aryl moiety into the strained four-membered azetidine ring provides a unique three-dimensional structure with desirable physicochemical properties for accessing new chemical space. This iron-catalyzed method provides a direct and high-yielding synthesis from readily available azetidine-3-ols.^{[1][2][3][4][5]} The reaction proceeds via a proposed azetidine carbocation intermediate, stabilized by electron-donating groups on the aryl substituent.^{[1][2][3][4]} The use of an inexpensive and environmentally benign iron catalyst, such as FeCl_3 , makes this method particularly attractive for scalable synthesis.^{[3][4]}

Reaction Principle and Mechanism

The core of this synthetic strategy is the iron(III)-catalyzed substitution of the hydroxyl group of a 3-aryl-azetidin-3-ol with a thiol. The reaction is believed to proceed through the formation of an azetidine carbocation intermediate. The Lewis acidic iron catalyst activates the hydroxyl

group, facilitating its departure as a water molecule. The resulting carbocation is stabilized by the adjacent aryl group, particularly when the aryl ring is substituted with electron-donating groups.[3] Subsequent nucleophilic attack by the thiol affords the desired 3-aryl-3-sulfanyl azetidine. The N-carboxybenzyl (Cbz) protecting group is crucial for the reactivity.[1][2][3]



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Caption: Proposed reaction mechanism for the iron-catalyzed synthesis of 3-aryl-3-sulfanyl azetidines.

Experimental Protocols

General Procedure for the Synthesis of 3-Aryl-3-Sulfanyl Azetidines

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

- N-Cbz-3-aryl-azetidin-3-ol (1.0 equiv)
- Thiol (2.0 equiv)
- Iron(III) chloride (FeCl₃) (0.075 equiv)
- Toluene (solvent)

- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Ethyl acetate and hexanes for chromatography

Procedure:

- To a solution of the appropriate thiol (2.0 equiv) in toluene, add iron(III) chloride (0.075 equiv).
- Add the N-Cbz-3-aryl-azetidin-3-ol (1.0 equiv) to the reaction mixture.
- Stir the reaction mixture at 40 °C for 15 hours.
- Upon completion (monitored by TLC or LC-MS), quench the reaction with saturated aqueous NaHCO_3 .
- Extract the aqueous layer with ethyl acetate (3 x).
- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 or MgSO_4 , and filter.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a suitable gradient of ethyl acetate in hexanes to afford the desired 3-aryl-3-sulfanyl azetidine.

Example Synthesis: Benzyl 3-(benzylthio)-3-(4-methoxyphenyl)azetidine-1-carboxylate

Procedure:

- Azetidinol 1 (156 mg, 0.50 mmol) was added to a solution of FeCl_3 (6.1 mg, 0.0375 mmol) and benzyl mercaptan (124 mg, 1.00 mmol) in toluene (1.0 mL).[2]
- The reaction mixture was stirred at 40 °C for 15 hours.[2]
- The reaction was then quenched with saturated aqueous NaHCO_3 (10 mL).[2]
- The mixture was extracted with ethyl acetate, the organic layers were combined, dried, and concentrated.
- The crude product was purified by chromatography to yield the final product.

Data Presentation

Substrate Scope and Yields

The iron-catalyzed synthesis demonstrates a broad substrate scope with respect to both the thiol and the azetidinol components, providing high yields for a variety of derivatives.

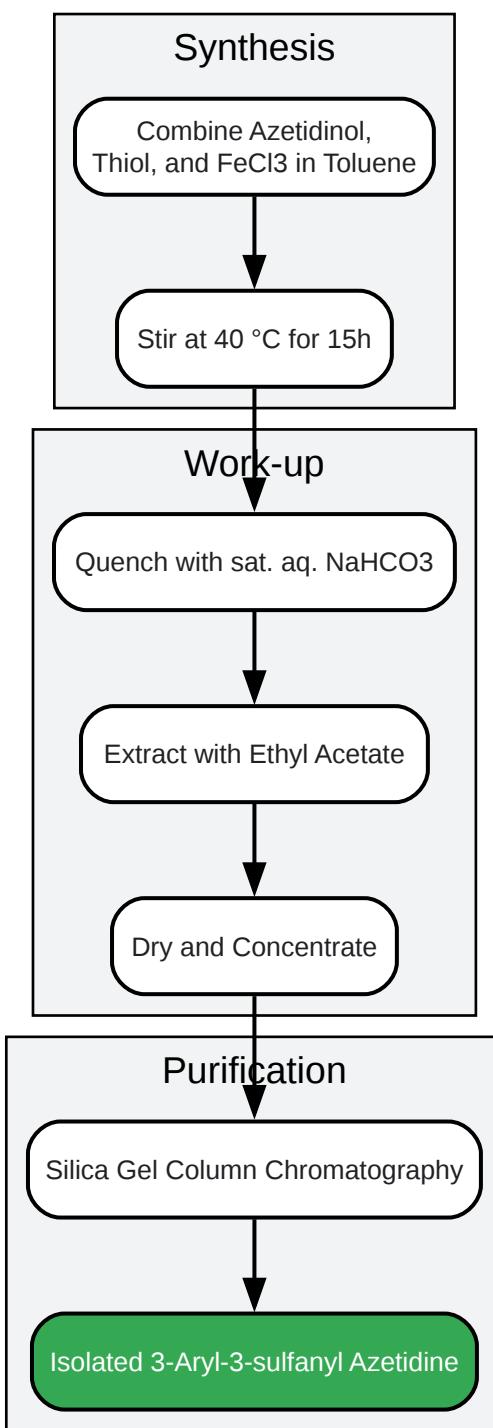
Entry	Azetidinol Aryl Group	Thiol	Product	Yield (%)
1	4-Methoxyphenyl	Benzyl mercaptan	Benzyl 3-(benzylthio)-3-(4-methoxyphenyl)azetidine-1-carboxylate	95
2	4-Methoxyphenyl	4-Methoxybenzyl mercaptan	Benzyl 3-((4-methoxybenzyl)thio)-3-(4-methoxyphenyl)azetidine-1-carboxylate	93
3	4-Methoxyphenyl	4-Chlorobenzyl mercaptan	Benzyl 3-((4-chlorobenzyl)thio)-3-(4-methoxyphenyl)azetidine-1-carboxylate	96
4	4-Methoxyphenyl	Thiophenol	Benzyl 3-(4-methoxyphenyl)-3-(phenylthio)azetidine-1-carboxylate	85
5	4-Methoxyphenyl	4-Methylthiophenol	Benzyl 3-(4-methoxyphenyl)-3-(p-tolylthio)azetidine-1-carboxylate	88
6	4-Methoxyphenyl	4-Chlorothiophenol	Benzyl 3-((4-chlorophenyl)thio)-3-(4-methoxyphenyl)azetidine-1-carboxylate	91

			zetidine-1-carboxylate	
7	4-Methoxyphenyl	2-Mercaptopyridine	Benzyl 3-(4-methoxyphenyl)-3-(pyridin-2-ylthio)azetidine-1-carboxylate	75
8	1-Methyl-1H-indol-5-yl	Benzyl mercaptan	Benzyl 3-(benzylthio)-3-(1-methyl-1H-indol-5-yl)azetidine-1-carboxylate	97
9	3,4-Dimethoxyphenyl	Benzyl mercaptan	Benzyl 3-(benzylthio)-3-(3,4-dimethoxyphenyl)azetidine-1-carboxylate	92
10	Phenyl	Benzyl mercaptan	Benzyl 3-(benzylthio)-3-phenylazetidine-1-carboxylate	No Reaction

Note: Yields are isolated yields as reported in the literature.[\[3\]](#)[\[4\]](#) The reaction requires electron-donating groups on the aryl ring of the azetidinol to stabilize the carbocation intermediate; unsubstituted phenyl groups are not reactive under these conditions.[\[3\]](#)

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 3-aryl-3-sulfanyl azetidines.



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Caption: General experimental workflow for the iron-catalyzed synthesis of 3-aryl-3-sulfanyl azetidines.

Conclusion

The iron-catalyzed synthesis of 3-aryl-3-sulfanyl azetidines from N-Cbz azetidinols is a robust and versatile method for accessing a novel class of compounds with high potential in medicinal chemistry.^[2] The reaction tolerates a wide range of functional groups on both the thiol and the aryl moiety of the azetidinol, consistently providing high yields.^[4] The operational simplicity, mild reaction conditions, and use of an inexpensive catalyst make this protocol highly valuable for researchers in drug discovery and development. The resulting azetidine sulfides can be further functionalized, for instance, through oxidation to sulfoxides and sulfones, expanding the accessible chemical space.^{[2][4]}

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References

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